

Comparative Guide: ¹³C NMR Spectra Analysis of *m*-Methoxy Acrylic Acids

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Compound of Interest

Compound Name: *(E)*-3-Methoxy-2-butenoic acid

CAS No.: 156948-00-4

Cat. No.: B3106203

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Executive Summary & Pharmacophore Significance^[1]

The

m-methoxy acrylate moiety is the structural anchor of the strobilurin class of fungicides (e.g., azoxystrobin, picoxystrobin) and a versatile intermediate in the synthesis of heterocycles. In drug discovery, this motif serves as a "push-pull" alkene system where the electron-donating methoxy group and the electron-withdrawing carbonyl create a highly polarized double bond.

Accurate stereochemical assignment (

vs.

) is critical because biological activity is often strictly limited to the

m-isomer.^[1] While

¹H NMR provides rapid identification via coupling constants (

),

¹³C NMR offers superior resolution of the carbon backbone and is indispensable when the olefinic protons are substituted or obscured.

This guide compares the spectral performance of

C NMR against alternative methods and details the specific chemical shift signatures required to validate the bioactive

-geometry.

Mechanistic Insight: The "Push-Pull" Electronic Environment

To interpret the spectra correctly, one must understand the underlying electronic causality. The

-methoxy acrylate system exhibits strong resonance delocalization which dramatically alters the shielding of the olefinic carbons.

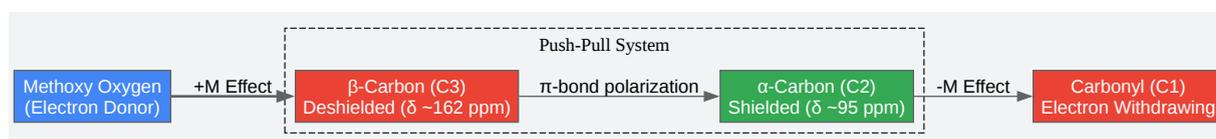
Electronic Resonance Pathway

The lone pair on the enol ether oxygen donates electron density into the

-system, which is then withdrawn by the carbonyl group.

- β -Carbon (C3): Directly attached to oxygen.[1] Highly deshielded due to the electronegative inductive effect (-I) and hybridization, despite the resonance donation.
- α -Carbon (C2): Acts as the resonance acceptor.[1] Highly shielded (upfield shift) due to increased electron density from the canonical form where C2 bears a partial negative charge.

DOT Diagram: Electronic Resonance & Shielding



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Caption: Electronic flow in

-methoxy acrylates showing the polarization that leads to extreme chemical shift separation between C2 and C3.

Comparative Analysis: ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted"> -Isomer vs. - Isomer[1][2][3][4]

The primary analytical challenge is distinguishing the geometric isomers. The

-isomer (trans-like arrangement of OMe and COOMe groups) is typically the thermodynamic product and the bioactive form.

Table 1: Chemical Shift Comparison (Reference Standard: Methyl 3-methoxyacrylate)

Solvent: CDCl₃

, 75.5 MHz[2]

Carbon Environment	Label	-Isomer (ppm)	-Isomer (ppm)*	Shift Difference ()	Mechanistic Cause
Carbonyl	C1	167.5	~166.0	~1.5	-isomer carbonyl is slightly shielded due to steric compression (-effect) from the cis-methoxy group.[1]
-Carbon (=C-O)	C3	162.7	~160.0 - 161.0	~2-3	Deshielded by oxygen; slight upfield shift in due to loss of coplanarity/conjugation.[1]
-Carbon (=C-H)	C2	95.2	~96-98	< 3	Highly shielded by resonance.[1] Less sensitive to geometry than C1 or C3.[1]
Enol Methoxy (-OMe)	-	56.8	~58-60	~2-3	-isomer OMe is often deshielded or

distinct due to proximity to the anisotropic carbonyl cone.[1]

Remote from the geometric center; minimal change.[1]

Ester Methoxy (-COOMe)	-	50.5	50-51	< 1
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*Z-isomer values are derived from comparative trends in

-alkoxy acrylates [1, 4].[1]

Performance Comparison: C NMR vs. Alternatives

Feature	C NMR	H NMR	NOE Difference
Stereo-Confidence	High (via Chemical Shift)	Medium (Coupling Constants)	Very High (Spatial Proximity)
Primary Diagnostic	C1 & C3 Shifts (-gauche effect)	(Hz, Hz)	Enhancement between OMe and Olefinic H
Limitation	Requires higher sample conc.; longer acquisition.[1]	Fails if olefinic H is substituted.	Requires complex setup; prone to artifacts.[1]
Best For	Quaternary carbons, substituted analogs.[1]	Quick purity checks.	Final confirmation of geometry.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (Trustworthiness), follow this protocol which cross-references

C data with

H coupling constants.

Step 1: Sample Preparation

- Concentration: Dissolve 20-30 mg of sample in 0.6 mL CDCl₃

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- Why: CDCl₃

is non-polar, minimizing solvent-solute hydrogen bonding that can broaden the exchangeable proton signals or shift carbonyl peaks (as seen in DMSO-

).[1]

- Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure field homogeneity.[1]

Step 2: Acquisition Parameters (¹³C)[5]

- Pulse Sequence:zgpg30 (Power-gated decoupling).[1]
- Relaxation Delay (D1): Set to 2.0 - 3.0 seconds.
 - Reasoning: Quaternary carbons (C1, C3) have long relaxation times.[1] A short D1 will saturate these signals, leading to poor intensity and potential loss of the carbonyl peak.
- Scans (NS): Minimum 512 scans (for >10 mg sample) to resolve the quaternary carbons clearly from baseline noise.
- Spectral Width: 220 ppm (to capture the Carbonyl at ~167 ppm).

Step 3: Data Processing & Validation Logic[1]

- Identify the Carbonyl (C1): Look for the signal at 167.5 ppm.
- Identify the

-Carbon (C3): Look for the signal at 162.7 ppm.[1]

- Identify the

-Carbon (C2): Look for the signal at 95.2 ppm.

- Cross-Check (

H NMR):

- Locate the olefinic doublets.[1]

- Calculate

value.[1][3][4] If

Hz, the geometry is

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- If

Hz, the geometry is

.

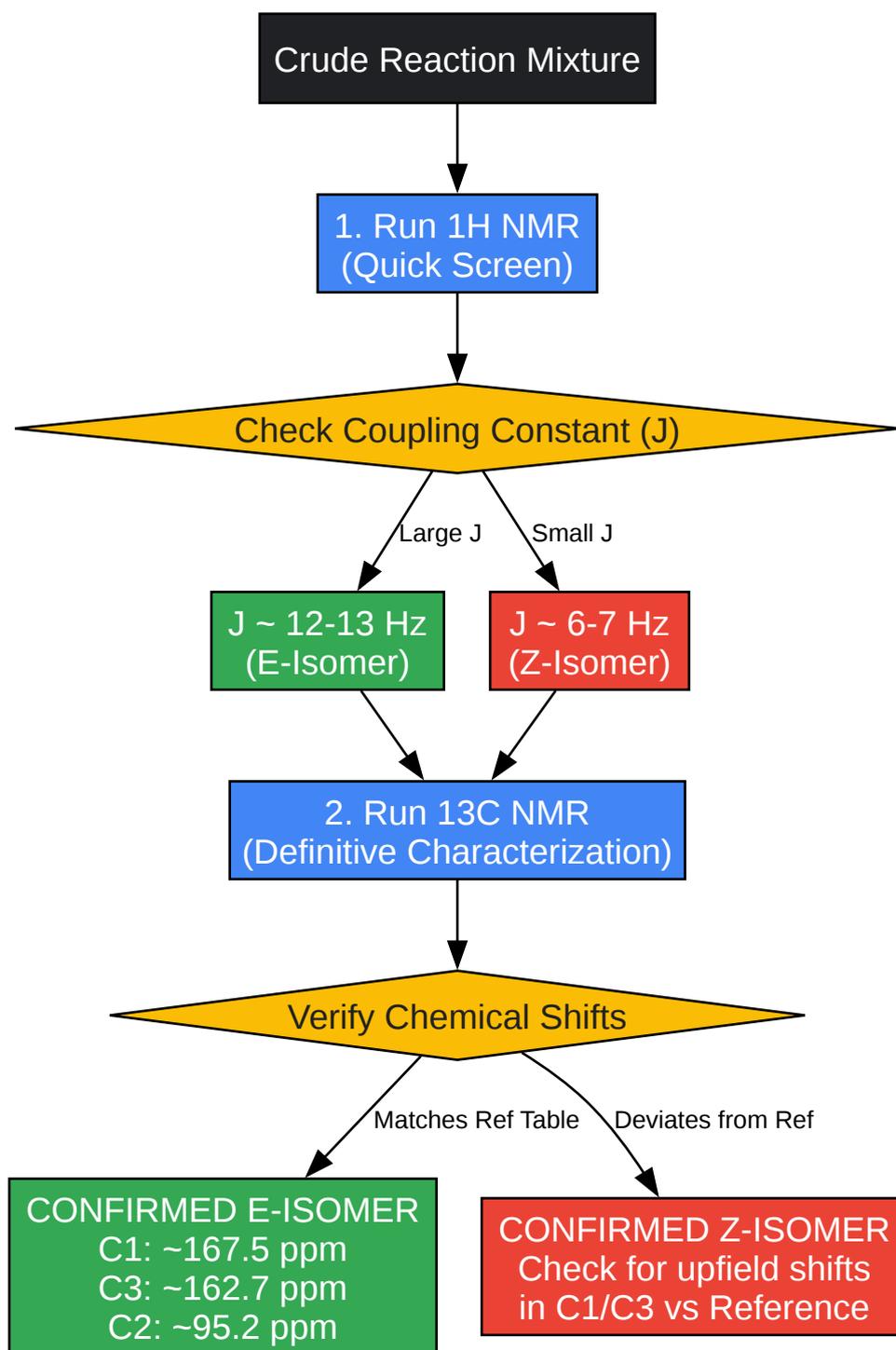
- Self-Validation: If

C shifts match the table above but

Hz, re-evaluate the solvent effects or sample purity; however, for methyl 3-methoxyacrylate, the

-isomer is exclusively linked to the larger coupling constant [4].

Workflow Diagram: Structural Assignment



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Caption: Decision tree for stereochemical assignment combining proton coupling constants with Carbon-13 chemical shift verification.

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